2-[(4-fluorophenyl)methyl]-4-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione 2-[(4-fluorophenyl)methyl]-4-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Brand Name: Vulcanchem
CAS No.: 951553-57-4
VCID: VC11900784
InChI: InChI=1S/C22H19FN2O3S/c1-16-6-2-3-7-18(16)15-24-20-8-4-5-9-21(20)29(27,28)25(22(24)26)14-17-10-12-19(23)13-11-17/h2-13H,14-15H2,1H3
SMILES: CC1=CC=CC=C1CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)CC4=CC=C(C=C4)F
Molecular Formula: C22H19FN2O3S
Molecular Weight: 410.5 g/mol

2-[(4-fluorophenyl)methyl]-4-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

CAS No.: 951553-57-4

Cat. No.: VC11900784

Molecular Formula: C22H19FN2O3S

Molecular Weight: 410.5 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-fluorophenyl)methyl]-4-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione - 951553-57-4

Specification

CAS No. 951553-57-4
Molecular Formula C22H19FN2O3S
Molecular Weight 410.5 g/mol
IUPAC Name 2-[(4-fluorophenyl)methyl]-4-[(2-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Standard InChI InChI=1S/C22H19FN2O3S/c1-16-6-2-3-7-18(16)15-24-20-8-4-5-9-21(20)29(27,28)25(22(24)26)14-17-10-12-19(23)13-11-17/h2-13H,14-15H2,1H3
Standard InChI Key DGUKNEBNGKKHHX-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)CC4=CC=C(C=C4)F
Canonical SMILES CC1=CC=CC=C1CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)CC4=CC=C(C=C4)F

Introduction

Synthesis of Benzothiadiazines

The synthesis of benzothiadiazines typically involves cyclization reactions of appropriate precursors. For example, the synthesis of 2-(2-aminoethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione involves the cyclization of 2-aminobenzenesulfonamide with ethyl chloroformate, followed by cyclization with ammonia or an amine under controlled conditions. Similar methods could potentially be applied to synthesize 2-[(4-fluorophenyl)methyl]-4-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-1,1,3-trione, although specific synthesis details for this compound are not available.

Biological Activity and Applications

Benzothiadiazines have been explored for their potential therapeutic effects, including anticancer properties. Preliminary studies suggest that these compounds may induce apoptosis or inhibit cell proliferation. Additionally, molecular docking studies have shown favorable binding interactions between benzothiadiazine derivatives and various target enzymes, supporting their potential applications in drug development.

ApplicationDescription
AnticancerPotential to induce apoptosis or inhibit cell proliferation.
Enzyme InhibitionCan bind to enzyme active sites, blocking catalytic activity.
Drug DevelopmentExhibits significant biological activity, making it a candidate for therapeutic applications.

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